3,4-dimethoxy-N-[3-(pyridin-4-ylcarbonyl)phenyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[3-(pyridine-4-carbonyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of methoxy groups at the 3rd and 4th positions of the benzene ring, a pyridine-4-carbonyl group attached to the nitrogen atom, and a phenyl group. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[3-(pyridine-4-carbonyl)phenyl]benzamide typically involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride.
Amidation Reaction: The intermediate is then reacted with 3-(pyridine-4-carbonyl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[3-(pyridine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-[3-(pyridine-4-carbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[3-(pyridine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the pyridine-4-carbonyl group.
N-(pyridine-4-carbonyl)benzamide: Lacks the methoxy groups.
Uniqueness
3,4-dimethoxy-N-[3-(pyridine-4-carbonyl)phenyl]benzamide is unique due to the presence of both methoxy groups and the pyridine-4-carbonyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O4 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[3-(pyridine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H18N2O4/c1-26-18-7-6-16(13-19(18)27-2)21(25)23-17-5-3-4-15(12-17)20(24)14-8-10-22-11-9-14/h3-13H,1-2H3,(H,23,25) |
InChI Key |
OLRKOGBBUXFCJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=NC=C3)OC |
Origin of Product |
United States |
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